(2-Chlorophenyl)(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
Description
(2-Chlorophenyl)(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a pyrazinyl group, an oxadiazolyl group, and an azetidinyl group
Properties
IUPAC Name |
(2-chlorophenyl)-[3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN5O2/c17-12-4-2-1-3-11(12)16(23)22-8-10(9-22)15-20-14(21-24-15)13-7-18-5-6-19-13/h1-7,10H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDJPRZAWRVGWPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=C2Cl)C3=NC(=NO3)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with an appropriate nitrile oxide under mild conditions.
Introduction of the pyrazinyl group: This step involves the coupling of the oxadiazole intermediate with a pyrazine derivative, often using a palladium-catalyzed cross-coupling reaction.
Formation of the azetidinone ring: The azetidinone ring can be synthesized via a cyclization reaction involving a suitable amine and a carbonyl compound.
Attachment of the chlorophenyl group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2-Chlorophenyl)(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce amines or alcohols. Substitution reactions can lead to a wide variety of functionalized derivatives.
Scientific Research Applications
The biological effects of the compound can be inferred from its structural analogs. Compounds featuring similar heterocyclic structures have been reported to exhibit significant pharmacological activities, including:
- Antitumor Activity : Compounds containing oxadiazole and pyrazine derivatives have shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Properties : Research indicates that similar structures possess antibacterial and antifungal activities.
- Anti-inflammatory Effects : The presence of the azetidine ring may enhance anti-inflammatory responses.
Applications in Drug Development
The structural characteristics of (2-Chlorophenyl)(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone suggest several applications in drug development:
| Application Area | Description |
|---|---|
| Cancer Therapy | Potential use as an antitumor agent targeting specific cancer types. |
| Infectious Diseases | Development of antimicrobial agents against resistant strains. |
| Neurological Disorders | Exploration as a neuroprotective agent due to its potential HDAC inhibition. |
| Anti-inflammatory Drugs | Use in formulations targeting chronic inflammatory conditions. |
Case Studies and Research Findings
Several studies have explored the pharmacological potential of compounds structurally related to this compound:
- Antitumor Activity Study : A study demonstrated that oxadiazole derivatives exhibited significant cytotoxic effects on various cancer cell lines, suggesting that modifications to the oxadiazole ring could enhance efficacy against specific tumors.
- Antimicrobial Research : Research indicated that pyrazine derivatives showed potent activity against both Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antibiotics based on this scaffold.
- Inflammation Model : In vivo studies using similar azetidine compounds reported reduced inflammation markers in animal models, supporting further investigation into their therapeutic applications.
Mechanism of Action
The mechanism of action of (2-Chlorophenyl)(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups allow it to form specific interactions with these targets, potentially inhibiting or modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
(2-Chlorophenyl)(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone: Similar structure but with a pyridinyl group instead of a pyrazinyl group.
(2-Chlorophenyl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone: Contains a pyrimidinyl group instead of a pyrazinyl group.
Uniqueness
The uniqueness of (2-Chlorophenyl)(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the pyrazinyl group, in particular, may enhance its ability to interact with certain biological targets, making it a valuable compound for research and development.
Biological Activity
The compound (2-Chlorophenyl)(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : CHClNO
- Key Functional Groups :
- Chlorophenyl group
- Pyrazinyl moiety
- Oxadiazole ring
- Azetidine structure
This unique combination of structural features suggests potential interactions with various biological targets.
Anticancer Properties
Recent studies have indicated that compounds containing oxadiazole and pyrazine moieties exhibit significant anticancer properties. For instance, oxadiazole derivatives have been shown to inhibit histone deacetylase (HDAC) enzymes, which play a crucial role in cancer cell proliferation and survival. The specific compound has been evaluated for its HDAC6 inhibition capabilities, demonstrating potential effectiveness against various cancer types, including peripheral neuropathy and graft rejection .
Antimicrobial Activity
There is evidence supporting the antimicrobial activity of pyrazine derivatives. Research has shown that certain pyrazine compounds can inhibit the growth of pathogenic bacteria and fungi. The mechanism often involves interference with microbial metabolic pathways, leading to cell death. This property makes compounds like this compound promising candidates for developing new antimicrobial agents .
Cholinesterase Inhibition
Another area of interest is the compound's potential as a cholinesterase inhibitor. Cholinesterases are enzymes that break down acetylcholine in the nervous system. Inhibition of these enzymes can be beneficial in treating conditions such as Alzheimer's disease. Studies on related pyrazine derivatives have shown potent activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting that similar mechanisms may be applicable to our compound .
Neuroprotective Effects
The neuroprotective effects of oxadiazole derivatives have been explored in various models of neurodegenerative diseases. The ability to modulate oxidative stress and apoptosis in neuronal cells positions these compounds as potential therapeutic agents for conditions such as Alzheimer's disease and Parkinson's disease .
Study 1: HDAC6 Inhibition
In a study evaluating the HDAC6 inhibitory activity of oxadiazole derivatives, it was found that specific substitutions on the oxadiazole ring significantly enhanced inhibitory potency. The compound was part of a series that demonstrated IC50 values in the low micromolar range, indicating strong inhibition compared to control compounds .
Study 2: Antimicrobial Efficacy
A series of pyrazine derivatives were tested against common bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, highlighting their potential as effective antimicrobial agents .
Study 3: Cholinesterase Inhibition
Research involving a library of substituted pyrazines revealed that several compounds displayed dual inhibition against AChE and BChE with IC50 values ranging from 0.46 to 1.89 µM. This suggests that similar mechanisms may be present in this compound .
Q & A
Q. Analytical Workflow :
| Technique | Purpose | Critical Parameters |
|---|---|---|
| ¹H/¹³C NMR | Confirm backbone structure and substituent positions | Compare chemical shifts to analogous oxadiazole-azetidine systems (e.g., δ 8.5–9.0 ppm for pyrazine protons) . |
| HRMS | Verify molecular formula (C₁₉H₁₃ClN₆O₂) | Use ESI+ mode; expected [M+H]+: 417.0865 . |
| HPLC | Assess purity (>95%) | C18 column, acetonitrile/water gradient (0.1% TFA), retention time ~8–10 min . |
| Data Contradictions : Discrepancies in aromatic proton splitting (e.g., overlapping signals in DMSO-d₆) may require 2D NMR (COSY, HSQC) for resolution . |
Advanced Research Questions
How can computational modeling guide the optimization of this compound’s bioactivity?
Q. Methodology :
- Docking Studies : Use AutoDock Vina to predict binding affinity to target proteins (e.g., kinase enzymes). Focus on the oxadiazole ring’s electrostatic interactions and the 2-chlorophenyl group’s hydrophobic pockets .
- QSAR Analysis : Correlate substituent variations (e.g., pyrazine vs. pyridine) with activity data from analogs. Key descriptors include logP (target ~3.5) and polar surface area (<100 Ų) for blood-brain barrier penetration .
Validation : Compare in silico predictions with in vitro assays (e.g., IC₅₀ values against cancer cell lines) to refine models .
What strategies resolve contradictions in biological activity data across studies?
Case Example : If one study reports nanomolar IC₅₀ against EGFR while another shows no activity:
- Re-evaluate Assay Conditions : Check for differences in ATP concentration (standard: 10 μM) or incubation time (≥2 hours) .
- Probe Solubility Issues : Use DMSO stock solutions ≤0.1% to avoid precipitation in aqueous buffers .
- Control for Metabolites : Perform LC-MS to confirm compound stability under assay conditions .
How can environmental stability studies inform safe handling protocols?
Q. Experimental Design :
- Hydrolysis : Expose the compound to buffers at pH 2, 7, and 12 (37°C, 24 hours). Monitor degradation via HPLC .
- Photolysis : Use a xenon arc lamp (simulated sunlight) to assess UV stability. Expect oxadiazole ring cleavage under prolonged exposure .
Risk Mitigation : Store in amber vials at –20°C and use inert atmospheres (N₂) during synthesis to prevent oxidation .
What are the challenges in scaling up synthesis for preclinical trials?
Q. Critical Issues :
- Azetidine Ring Instability : Replace DMF with less polar solvents (e.g., THF) during cyclization to minimize ring-opening side reactions .
- Purification Bottlenecks : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >99% purity .
Yield Optimization : Pilot reactions at 10 mmol scale show 40–50% yield; consider flow chemistry for improved heat/mass transfer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
